molecular formula C16H11BrN2O3 B11431967 3-bromo-5-[(2-hydroxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one

3-bromo-5-[(2-hydroxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B11431967
M. Wt: 359.17 g/mol
InChI Key: PSGYFPDMZTUFML-UHFFFAOYSA-N
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Description

3-bromo-5-[(2-hydroxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one: is a complex organic compound with a unique structure that includes a bromine atom, a hydroxyethylamino group, and an anthra[1,9-cd]isoxazol-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-[(2-hydroxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available precursors. One common approach is to start with the bromination of an appropriate anthraquinone derivative, followed by the introduction of the hydroxyethylamino group through nucleophilic substitution reactions. The final step involves the formation of the isoxazole ring under specific reaction conditions, such as cyclization reactions in the presence of suitable catalysts and solvents.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the bromine atom or the isoxazole ring, resulting in debromination or ring-opening reactions.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted anthra[1,9-cd]isoxazol-6-one derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its unique structural features and electronic properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

Industry: In the industrial sector, the compound is explored for its use in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-bromo-5-[(2-hydroxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, as an enzyme inhibitor, the compound may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

  • 3-bromo-5-[(2-hydroxyethyl)amino]benzonitrile
  • 5-amino-3-bromo-2-ethoxypyridine
  • 2-amino-3-bromo-5-methylbenzoic acid

Comparison: Compared to these similar compounds, 3-bromo-5-[(2-hydroxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one stands out due to its unique anthra[1,9-cd]isoxazol-6-one core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications, such as in the development of new fluorescent probes or therapeutic agents.

Properties

Molecular Formula

C16H11BrN2O3

Molecular Weight

359.17 g/mol

IUPAC Name

12-bromo-10-(2-hydroxyethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C16H11BrN2O3/c17-10-7-11(18-5-6-20)12-13-14(10)19-22-16(13)9-4-2-1-3-8(9)15(12)21/h1-4,7,18,20H,5-6H2

InChI Key

PSGYFPDMZTUFML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C(C4=NO3)Br)NCCO)C2=O

Origin of Product

United States

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